molecular formula C7H4Cl2O2 B1603558 2,4-Dichloro-3-hydroxybenzaldehyde CAS No. 56962-13-1

2,4-Dichloro-3-hydroxybenzaldehyde

Cat. No. B1603558
CAS RN: 56962-13-1
M. Wt: 191.01 g/mol
InChI Key: WJGVQZPOZRUELJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybenzaldehyde (2,4-DCHB) is a chemical compound found in various plants, fungi, and other organisms. It is a chlorinated phenolic compound with a molecular weight of 171.03 g/mol. 2,4-DCHB is a colorless to pale yellow liquid with a sweet, pungent odor. It is a common ingredient in many industrial products, such as pesticides, dyes, and pharmaceuticals.

Scientific Research Applications

Chromatographic Analyses

2,4-Dichloro-3-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column. This research is significant for understanding the chromatographic behavior of such compounds, including 2,4-Dichloro-3-hydroxybenzaldehyde (Korhonen & Knuutinen, 1984).

Reaction with Alkynes, Alkenes, or Allenes

The reactivity of 2-hydroxybenzaldehydes with various alkynes, alkenes, or allenes has been a subject of interest. Kokubo et al. (1999) investigated how these compounds, including derivatives like 2,4-Dichloro-3-hydroxybenzaldehyde, react in the presence of a rhodium-based catalyst system. This study provides insight into the chemical properties and potential applications of such compounds in organic synthesis (Kokubo et al., 1999).

Spectroscopic Studies

Flakus and Hachuła (2010) conducted a study on the polarized IR spectra of 3-hydroxybenzaldehyde crystals, which is relevant for understanding the spectral characteristics of similar compounds like 2,4-Dichloro-3-hydroxybenzaldehyde. Their research offers valuable insights into the vibrational exciton coupling in these types of compounds (Flakus & Hachuła, 2010).

Environmental Transformations

Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes, including compounds similar to 2,4-Dichloro-3-hydroxybenzaldehyde, by anaerobic bacteria. This research is important for understanding the environmental fate and biodegradation of these compounds (Neilson et al., 1988).

Electrocatalysis

Research on the electrocatalysis of NADH oxidation using films of dihydroxybenzaldehydes provides insight into the electrochemical applications of compounds like 2,4-Dichloro-3-hydroxybenzaldehyde. Pariente et al. (1994) demonstrated the potential of these compounds in redox-active films, which is significant for developing biosensors and other electrochemical devices (Pariente et al., 1994).

Synthesis and Characterization

Barbazán et al. (2008) synthesized and characterized the 2-hydroxybenzaldehyde [(1E)-1-pyridin-2-ylethylidene]hydrazone ligand and its rhenium(I) complexes, highlighting the potential of 2,4-Dichloro-3-hydroxybenzaldehyde in the formation ofcomplex metal-ligand structures. Their study provides insights into the photophysical properties and potential applications in materials science and coordination chemistry (Barbazán et al., 2008).

NMR Spectroscopy

Kolehmainen et al. (1995) conducted a study using 1H, 13C, and 17O NMR spectroscopy on chlorinated 3,4-dihydroxybenzaldehydes, which is relevant to the structural analysis and electronic properties of compounds like 2,4-Dichloro-3-hydroxybenzaldehyde. This research contributes to a deeper understanding of the molecular structure and electronic distribution in such compounds (Kolehmainen et al., 1995).

Crosslinking and Polymer Synthesis

Mikroyannidis (1995) explored the synthesis and crosslinking of unsaturated cyano-substituted homo- and copolyesters using derivatives of hydroxybenzaldehydes, potentially including 2,4-Dichloro-3-hydroxybenzaldehyde. This study is significant for the development of new polymeric materials with enhanced thermal stability and hydrophilicity (Mikroyannidis, 1995).

properties

IUPAC Name

2,4-dichloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVQZPOZRUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608091
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-hydroxybenzaldehyde

CAS RN

56962-13-1
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Mooradian, TJ Slauson… - Journal of the American …, 1951 - ACS Publications
4-Chloro-and 6-chloro-3-trifluoromethylphenols havebeen preparedthrough the corresponding chloro-3-trifluoromethylanilines. By further chlorinationof these phenols, 2, 4-and 2, 6-…
Number of citations: 3 pubs.acs.org
C Staudinger, J Breininger, I Klimant, SM Borisov - Analyst, 2019 - pubs.rsc.org
New aza-BODIPY pH indicators with spectral properties modulated solely by photoinduced electron transfer (PET) are presented. The pH sensitive hydroxyl group is located in the meta-…
Number of citations: 45 pubs.rsc.org
R Abramowitz - 1986 - search.proquest.com
The melting points of rigid, hydrogen bonding, and non-hydrogen bonding organic compounds have been estimated from their chemical structure. The estimation was accomplished …
Number of citations: 6 search.proquest.com

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